Enantioselective Biological Activity: Racemic Ipsdienol Shows Zero Attraction vs. (−)-Enantiomer
The stereochemical configuration of 2-methyl-6-methyleneocta-2,7-dien-4-ol critically determines its biological efficacy. Direct head-to-head laboratory and field assays established that synthetic racemic ipsdienol exhibited no measurable attraction activity toward Ips pini, whereas the naturally occurring (−)-ipsdienol enantiomer elicited significant positive attraction responses [1][2]. This stereoselectivity contrasts sharply with its saturated analog ipsenol (2-methyl-6-methylene-7-octen-4-ol), where (S)-(−)-ipsenol is the biologically active configuration for Ips grandicollis aggregation, while (S)-(+)-ipsdienol is the active configuration for ipsdienol in related species, demonstrating divergent enantiomeric requirements even between structurally proximate pheromones [1].
| Evidence Dimension | Biological Attraction Activity |
|---|---|
| Target Compound Data | Racemic ipsdienol: no activity; (−)-ipsdienol: positive attraction |
| Comparator Or Baseline | Racemic ipsdienol vs. (−)-ipsdienol enantiomer |
| Quantified Difference | Complete absence of biological activity for racemate vs. active enantiomer |
| Conditions | Laboratory bioassays and field trapping experiments with Ips pini (Coleoptera: Scolytidae) |
Why This Matters
Procurement of the incorrect enantiomeric or racemic form yields a functionally inert material for pheromone-based pest management applications.
- [1] US Patent 5,175,378. Synthesis of optically pure forms of ipsdienol. J. Vite et al., Nature, Vol. 272, pp. 817-818 (1978); Silverstein et al., Science, Vol. 154, pp. 509-510 (1966). View Source
- [2] Pheromonal attraction and allomonal interruption of Ips pini in California by the two enantiomers of ipsdienol. Journal of Chemical Ecology. View Source
